molecular formula C16H16N2O3S2 B2446875 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 954706-80-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No. B2446875
CAS RN: 954706-80-0
M. Wt: 348.44
InChI Key: RQZCNDLUFJDUSJ-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide” is a chemical compound that contains a benzo[d]thiazol-2-yl group, which is a common structure in many bioactive molecules . The presence of the methoxy group and the methylbenzenesulfonamide group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the types of bonds and functional groups present in the compound.

Scientific Research Applications

DNA Interaction and Anticancer Activity

  • Copper(II)-Sulfonamide Complexes : Research indicates that complexes like [Cu(L1)2(bipy)], containing sulfonamide derivatives, interact with DNA and demonstrate anticancer activity. Specifically, their interaction with DNA and efficiency in cleaving it varies, influencing their antiproliferative activity in yeast and human tumor cells, primarily inducing cell death via apoptosis (González-Álvarez et al., 2013).

Photodynamic Therapy

  • Zinc Phthalocyanine Derivatives : A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlights their utility in photodynamic therapy, particularly for cancer treatment. These compounds show high singlet oxygen quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Anticancer Agents

  • Aminothiazole-Paeonol Derivatives : Research on novel aminothiazole-paeonol derivatives, related to benzenesulfonamide, showed significant anticancer potential against various human cancer cell lines. Particularly, some derivatives demonstrated higher potency than 5-fluorouracil against specific cancer cells with lower cytotoxicity to fibroblasts (Tsai et al., 2016).

Antimicrobial and Antiproliferative Agents

  • N-ethyl-N-methylbenzenesulfonamide Derivatives : These derivatives have been synthesized and screened for antimicrobial and antiproliferative activities. Certain compounds exhibited potent cytotoxic activity against specific human cell lines (Abd El-Gilil, 2019).

Fluorophore for Zn(II)

  • Zinquin-Related Fluorophore Analogs : Analogues of Zinquin-related fluorophores, such as those involving benzenesulfonamide, have been synthesized and shown to form fluorescent complexes with Zn(II). This indicates potential applications in fluorescence-based detection methods (Kimber et al., 2003).

Spectroscopic Analysis and Interaction Energies

  • Monomer Spectroscopic Analysis : A study on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide revealed its structural properties through theoretical and experimental spectroscopic analysis. This research provides insights into its intermolecular interactions, crucial for various applications (Karakaya et al., 2015).

Electrochemical and Spectroelectrochemical Properties

  • Metallophthalocyanines Synthesis : Novel metallophthalocyanines substituted with benzenesulfonamide groups have been synthesized, with studies revealing their distinct electrochemical and spectroelectrochemical properties. This is significant for applications in material science and catalysis (Kantekin et al., 2015).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-10-4-7-12(8-5-10)23(19,20)18-16-17-14-13(21-3)9-6-11(2)15(14)22-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZCNDLUFJDUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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